molecular formula C₁₅H₁₃N₅O₂ B1140430 Chk2 Inhibitor CAS No. 693222-51-4

Chk2 Inhibitor

Cat. No.: B1140430
CAS No.: 693222-51-4
M. Wt: 295.3
Attention: For research use only. Not for human or veterinary use.
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Description

Checkpoint kinase 2 (Chk2) inhibitors are small molecules that inhibit the activity of the serine/threonine kinase Chk2. Chk2 plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing damaged DNA. Inhibition of Chk2 can enhance the effectiveness of cancer therapies that induce DNA damage, making Chk2 inhibitors valuable in cancer treatment .

Chemical Reactions Analysis

Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are highly specific Chk2 inhibitors with enhanced binding affinity and selectivity for the Chk2 kinase .

Mechanism of Action

Chk2 inhibitors exert their effects by binding to the ATP-binding site of the Chk2 kinase, thereby preventing its activation. Chk2 is activated in response to DNA damage and plays a key role in cell cycle arrest and DNA repair. By inhibiting Chk2, these compounds prevent the phosphorylation of downstream targets, leading to the accumulation of DNA damage and ultimately promoting cell death in cancer cells . The molecular targets and pathways involved include the ataxia telangiectasia mutated kinase (ATM) and the p53 pathway .

Comparison with Similar Compounds

Uniqueness of Chk2 Inhibitors: Chk2 inhibitors are unique in their ability to specifically target the Chk2 kinase without affecting Chk1, ATM, or ATR. This specificity allows for more precise modulation of the DNA damage response pathway, potentially reducing off-target effects and improving therapeutic outcomes .

Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Their ability to enhance the efficacy of existing treatments while protecting non-cancerous cells makes them valuable tools in the fight against cancer and other diseases involving DNA damage and repair mechanisms.

Properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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